3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with two hydroxymethyl groups attached to the third carbon atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. One common method is the condensation of chromen-4-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used
Scientific Research Applications
3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of polymers and other materials due to its reactive hydroxymethyl groups .
Mechanism of Action
The mechanism of action of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
3,3-bis(hydroxymethyl)oxetane: Another compound with two hydroxymethyl groups but with an oxetane core.
3-ethyl-3-(hydroxymethyl)oxetane: Similar structure but with an ethyl group instead of a chromen-4-one core
Uniqueness
3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one is unique due to its chromen-4-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-2H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFOHHDXWIWTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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